3-bromo-N,5-dimethoxy-N-methylbenzamide
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Overview
Description
3-bromo-N,5-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring bromine, methoxy, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide typically involves the bromination of a precursor compound followed by amidation. One common method starts with 3,5-dimethoxyaniline, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 3-bromo-5-methoxyaniline is then reacted with methyl chloroformate or a similar reagent to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
3-bromo-N,5-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N,5-dimethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups on the nitrogen atom instead of one.
3-bromo-2,5-dimethoxy-N,N-dimethylbenzamide: Similar structure with additional methoxy groups.
4-bromo-3,5-dimethoxy-N-methylbenzamide: Similar structure with different positions of the bromine and methoxy groups .
Uniqueness
3-bromo-N,5-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12BrNO3 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-bromo-N,5-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,1-3H3 |
InChI Key |
VKWJZOIENUUFHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)OC)OC |
Origin of Product |
United States |
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